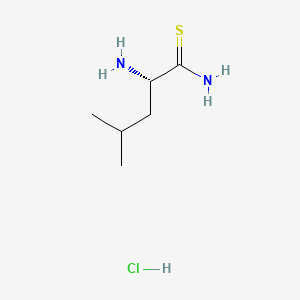

l-Leucine thioamide hydrochloride

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

This compound is systematically identified through established chemical nomenclature conventions that reflect its structural composition and stereochemical configuration. The compound bears the Chemical Abstracts Service registry number 114747-12-5, which provides a unique identifier for this specific molecular entity. The systematic name follows International Union of Pure and Applied Chemistry conventions by incorporating the L-configuration designation, indicating the absolute stereochemistry at the alpha carbon center derived from the natural L-leucine amino acid precursor.

The nomenclature specifically designates the thioamide functional group, distinguishing it from the corresponding oxoamide through the substitution of sulfur for oxygen in the carbonyl position. This modification fundamentally alters the electronic properties and spatial characteristics of the molecule compared to conventional amide linkages. The hydrochloride designation indicates the presence of a chloride counterion, forming a salt that enhances aqueous solubility and provides improved handling characteristics for laboratory applications. The systematic approach to naming this compound reflects the growing importance of thioamide derivatives in chemical and biological research, necessitating precise nomenclature standards.

The molecular descriptor number assigned by Molecular Design Limited is MFCD09752925, providing an additional standardized identifier used in chemical databases and commercial cataloging systems. This systematic approach to chemical identification ensures consistent communication across research disciplines and facilitates accurate compound tracking in synthetic and analytical studies.

Molecular Formula and Crystallographic Data

The molecular formula of this compound is established as C₆H₁₃ClN₂OS, representing a compact organic molecule containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This empirical formula reflects the structural components derived from the leucine backbone, modified by thioamide substitution and chloride salt formation. The presence of two nitrogen atoms indicates retention of both the alpha-amino group and the thioamide nitrogen, while the single sulfur atom characterizes the key thioamide modification.

Crystallographic analysis of related thioamide compounds reveals important structural parameters that influence molecular behavior and intermolecular interactions. Crystal structures demonstrate that thioamides adopt specific geometric arrangements that differ significantly from their oxoamide counterparts. The carbon-sulfur bond length in thioamides typically measures approximately 1.68 Angstroms, considerably longer than the carbon-oxygen bond in conventional amides, which averages 1.23 Angstroms. This increased bond length contributes to altered electronic distribution and affects the overall molecular geometry.

The crystallographic data for thioamide-containing compounds indicate that the carbon-sulfur-nitrogen bond angle deviates from ideal tetrahedral geometry, typically measuring between 90 and 100 degrees when participating in hydrogen bonding interactions. This geometric preference contrasts with oxoamides, which maintain more conventional hybridization patterns. The unit cell parameters and space group assignments for thioamide compounds generally reflect the influence of sulfur's larger atomic radius and different electronegativity compared to oxygen, resulting in distinct packing arrangements in the solid state.

| Parameter | This compound | Comparative Oxoamide |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₂OS | C₆H₁₄ClN₂O₂ |

| Carbon-Heteroatom Bond Length | ~1.68 Å (C-S) | ~1.23 Å (C-O) |

| Hydrogen Bond Angle | 90-100° | 116° |

| Electronic Distribution | Diffuse sulfur orbitals | Localized oxygen orbitals |

Comparative Analysis of Thioamide versus Oxoamide Backbone Geometry

The structural comparison between thioamide and oxoamide backbone geometries reveals fundamental differences that influence molecular conformation and biological activity. Computational studies have demonstrated that thioamides exhibit enhanced hydrogen bond donor strength, with improvements ranging from 1.0 to 1.5 kilocalories per mole compared to conventional amides. This enhancement stems from the electronic properties of sulfur, which creates a more polarized carbon-sulfur bond that facilitates stronger interactions with hydrogen bond acceptors.

The geometric preferences of thioamides differ markedly from oxoamides in their hydrogen bonding behavior. When thioamides function as hydrogen bond acceptors, they optimize at contact angles approaching 100 degrees, significantly more acute than the 116-degree angle observed for oxoamides. This geometric difference reflects the distinct electronic structure of sulfur compared to oxygen, where sulfur's diffuse orbitals and lower electronegativity create an unconventional electron density distribution. Electrostatic potential mapping reveals a characteristic "bald spot" of electron density along the carbon-sulfur bond, contrasting with the more uniform distribution observed in oxoamides.

The torsional preferences of thioamide backbones also demonstrate significant deviations from oxoamide conformations. Thioamides tend to adopt more extended conformations due to the increased steric bulk of sulfur and altered electronic interactions. This conformational preference influences peptide secondary structure when thioamides are incorporated into protein frameworks, potentially stabilizing kinked or bent configurations that would be unfavorable with conventional amide linkages.

Natural examples of thioamide incorporation, such as the thioglycine residue at position 465 in Methyl-Coenzyme M Reductase, demonstrate these geometric principles in biological systems. The crystal structure reveals a sulfur-nitrogen distance of 3.6 Angstroms with a carbon-sulfur-nitrogen contact angle of 108 degrees, consistent with theoretical predictions and validating the distinct geometric preferences of thioamides in protein environments.

Tautomeric Properties and Acid-Base Behavior

The tautomeric behavior of this compound involves equilibrium processes between thioimidic acid and thioamide forms, representing a fundamental aspect of thioamide chemistry that influences both chemical reactivity and biological function. Kinetic studies of thioamide tautomerization have revealed temperature-dependent rate constants that span several orders of magnitude depending on substituent effects and environmental conditions. At low temperatures ranging from 50 to 300 Kelvin, tautomerization rates demonstrate significant variation based on the electronic properties of attached functional groups.

The acid-base properties of thioamide compounds differ substantially from their oxoamide analogs due to the altered electronic environment created by sulfur substitution. The presence of sulfur increases the basicity of the nitrogen atoms in the thioamide group, while simultaneously affecting the acidity of adjacent protons. This dual effect creates a more complex acid-base profile that influences protonation states under physiological conditions. The hydrochloride salt formation in this compound indicates protonation of the amino nitrogen, suggesting that the compound exists predominantly in a cationic form under acidic conditions.

Tautomeric equilibria in thioamides involve the migration of protons between nitrogen and sulfur centers, creating distinct chemical species with different reactivities and binding properties. The thioimidic acid tautomer, characterized by a sulfur-hydrogen bond and imine nitrogen, exhibits different hydrogen bonding capabilities compared to the thioamide form. These tautomeric processes occur on timescales ranging from microseconds to milliseconds, depending on temperature and solvent conditions, making them relevant for biological interactions and synthetic applications.

The influence of substituents on tautomeric behavior has been systematically investigated, revealing that electron-withdrawing groups accelerate tautomerization while electron-donating groups tend to stabilize specific tautomeric forms. In the case of this compound, the branched-chain alkyl substituent derived from leucine provides moderate electron donation, influencing the equilibrium position and kinetic parameters of the tautomeric interconversion.

| Tautomeric Form | Characteristic Features | Stability Factors |

|---|---|---|

| Thioamide | Carbon-sulfur double bond | Electronic delocalization |

| Thioimidic Acid | Sulfur-hydrogen bond | Hydrogen bonding stabilization |

| Protonated Species | Charged nitrogen center | Electrostatic interactions |

Properties

CAS No. |

114747-12-5 |

|---|---|

Molecular Formula |

C6H15ClN2S |

Molecular Weight |

182.71 |

IUPAC Name |

(2S)-2-amino-4-methylpentanethioamide;hydrochloride |

InChI |

InChI=1S/C6H14N2S.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 |

InChI Key |

LMJWXOONQOYMRE-JEDNCBNOSA-N |

SMILES |

CC(C)CC(C(=S)N)N.Cl |

Synonyms |

L-LEUCINE THIOAMIDE HYDROCHLORIDE |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1 Protease Sensors

Thioamide substitutions, including those involving l-leucine thioamide hydrochloride, have been utilized in the development of protease sensors. These sensors leverage the fluorescence quenching properties of thioamides to detect serine protease activity. For instance, studies indicate that thioamides can stabilize peptide probes, enhancing their serum half-life and maintaining their binding potency to target receptors, such as the Y1 receptor in neuropeptide Y-based imaging probes .

1.2 Protein Folding Studies

The incorporation of thioamides into proteins via native chemical ligation allows researchers to investigate protein folding and protein-protein interactions. The semi-synthetic methods enable the study of how modifications at specific sites affect the stability and functionality of proteins . This application is crucial for understanding diseases related to protein misfolding.

Medicinal Chemistry

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of thiourea, including those related to this compound, exhibit significant antimicrobial properties. Various studies have shown that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi. For example, compounds derived from thioureas have been tested against several bacterial strains and showed promising results in terms of minimum inhibitory concentrations (MIC) .

2.2 Anticancer Properties

Thioamide derivatives have also been explored for their anticancer activities. Some studies reported that thiourea derivatives displayed selective cytotoxicity against cancer cell lines, indicating potential for further development as therapeutic agents . The mechanism of action may involve interactions with cellular pathways that are critical for tumor growth.

Synthetic Biology

3.1 Native Chemical Ligation

this compound can be synthesized into peptides that are compatible with native chemical ligation techniques. This method is advantageous for creating larger proteins with specific modifications that can enhance their biological activity or stability . The ability to incorporate thioamides into peptide sequences expands the toolkit available for synthetic biologists.

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of Leucine Hydrochloride Derivatives

Key Findings

Structural Differences: Ester Derivatives (e.g., ethyl/methyl esters): Feature an ester group (-COOR) instead of the carboxylic acid, enhancing solubility in organic solvents for peptide synthesis . Amide Derivatives (e.g., β-naphthylamide): The amide linkage (-CONH-) enables enzyme-specific interactions, making it a critical substrate for leucine aminopeptidase in diagnostic assays .

Synthesis and Characterization :

- l-Leucine hydrochloride is synthesized via Boc-deprotection (e.g., HCl treatment of Boc-l-leucine) with >99% yield .

- Isotopic labeling studies (e.g., ¹³C-background experiments) confirm leucine incorporation into cyclic dipeptides, suggesting analogous methods could validate thioamide derivatives .

Applications :

Preparation Methods

Thionation of L-Leucine Amide Precursors

The most widely employed method involves thionation of L-leucine amide or its protected derivatives using sulfurizing agents such as Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or P4S10 (phosphorus pentasulfide). This approach leverages the nucleophilic substitution of oxygen with sulfur in the amide bond.

Procedure :

-

Protection of L-Leucine : The α-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions. For example, Boc-L-leucine is synthesized by reacting L-leucine with di-tert-butyl dicarbonate in a basic aqueous medium.

-

Amide Formation : The carboxylic acid moiety is converted to an amide via coupling with ammonium chloride using carbodiimide reagents (e.g., EDC/HOBt).

-

Thionation : The amide is treated with Lawesson’s reagent (1.2–2.0 equivalents) in anhydrous toluene or tetrahydrofuran (THF) at 40–90°C for 4–24 hours.

-

Deprotection and Salt Formation : The Boc/Fmoc group is removed with trifluoroacetic acid (TFA) or piperidine, followed by precipitation of the hydrochloride salt using gaseous HCl or concentrated hydrochloric acid in ethanol.

Key Data :

Solid-Phase Peptide Synthesis (SPPS) with Thioamide Incorporation

Solid-phase methodologies enable precise incorporation of thioamides into peptide chains, which can be adapted for this compound synthesis.

Procedure :

-

Resin Functionalization : A Wang or Rink amide resin is loaded with Fmoc-L-leucine.

-

Thioamide Introduction : The amide bond is thionated in situ using Lawesson’s reagent (3 equivalents) in DMF at 50°C for 2 hours.

-

Cleavage and Isolation : The peptide-resin is treated with TFA/water/triisopropylsilane (95:2.5:2.5) to cleave the product, followed by HCl-mediated salt formation.

Advantages :

-

Site-Specific Thionation : Ideal for synthesizing thioamide-containing peptides without epimerization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Lawesson’s Reagent : Optimal in toluene or THF at 60–80°C, achieving complete conversion within 8 hours. Lower temperatures (<40°C) result in incomplete thionation.

-

P4S10 : Requires polar aprotic solvents (e.g., pyridine) and higher temperatures (90–100°C). However, side reactions like over-thionation are more prevalent.

Stoichiometric Considerations

-

A 1.5:1 molar ratio of Lawesson’s reagent to amide ensures full conversion while minimizing byproducts. Excess reagent (>2.0 equivalents) leads to sulfuration of other functional groups (e.g., esters).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA); retention time differs from oxoamide analogs due to increased hydrophobicity.

Challenges and Mitigation Strategies

Epimerization During Deprotection

Q & A

Q. What are the recommended synthetic routes and characterization methods for L-Leucine thioamide hydrochloride?

this compound can be synthesized via coupling reactions, where the carboxyl group of L-Leucine is modified with a thioamide moiety. Key steps include protecting the amino group, activating the carboxyl group (e.g., using thionyl chloride), and reacting with ammonia or amines to form the thioamide. Characterization typically involves ¹H-NMR to confirm structural integrity (e.g., resonance peaks for thioamide protons at δ 8–9 ppm) and HPLC for purity assessment (>98%) . For reproducibility, ensure batch-specific Certificates of Analysis (COA) and detailed synthesis protocols .

Q. How does this compound influence peptide stability in vitro?

Thioamide substitution in peptides can alter hydrogen bonding and steric interactions, impacting stability. To assess this:

- Design peptides with L-Leucine thioamide at varying positions.

- Perform thermal denaturation assays (monitored via circular dichroism) to compare melting temperatures (Tm) of thioamide-containing vs. native peptides.

- Use protease resistance assays (e.g., trypsin digestion analyzed by LC-MS) to evaluate degradation rates .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. For aqueous solutions, adjust pH to 4–6 (using HCl/NaOH) and add stabilizers like 1 mM DTT to mitigate thiol group oxidation. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can this compound be used to study enzyme-substrate interactions in leucine aminopeptidases?

The thioamide group acts as a transition-state mimic in enzymatic assays. Methodological steps:

- Synthesize a fluorogenic substrate by conjugating L-Leucine thioamide to 7-amido-4-methylcoumarin (AMC).

- Monitor enzyme activity via fluorescence spectroscopy (excitation/emission: 340–360/440–460 nm) as AMC is released.

- Compare kinetic parameters (Km, Vmax) with native substrates to infer binding affinity changes .

Q. What experimental strategies can resolve contradictions in reported data on thioamide-modified peptide folding kinetics?

Discrepancies may arise from solvent polarity or peptide length. To address this:

- Conduct solvent screening (e.g., DMSO vs. aqueous buffers) using stopped-flow fluorescence to measure folding rates.

- Perform molecular dynamics simulations (AMBER/CHARMM force fields) to model thioamide steric effects.

- Validate findings with 2D NMR (NOESY) to map conformational changes .

Q. How do researchers validate the purity and stereochemical integrity of this compound in drug discovery pipelines?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/EtOAc mobile phase to confirm enantiomeric excess (>99%) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Methodological Notes

- Data Interpretation : For enzyme assays, normalize fluorescence readings to negative controls (no enzyme) and account for inner-filter effects .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis parameters (temperature, solvent ratios) and raw data deposition in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.